
ASP-4058
Descripción general
Descripción
ASP-4058 es un agonista selectivo, seguro y oralmente activo de segunda generación de los receptores de fosfato de esfingosina 1 y 5 (S1P1 y S1P5). Este compuesto ha mostrado promesa en la mejora de la encefalomielitis autoinmune experimental en ratones . Se utiliza principalmente en entornos de investigación y no está destinado al consumo humano .
Métodos De Preparación
La síntesis de ASP-4058 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para lograr la selectividad y actividad deseadas. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se prepara en forma sólida, con un peso molecular de 442.31 y una fórmula química de C19H12F6N4O2 . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando rutas similares, asegurando una alta pureza y consistencia.
Análisis De Reacciones Químicas
ASP-4058 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los anillos aromáticos, pueden llevar a la formación de diferentes análogos con diferentes actividades biológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Multiple Sclerosis Treatment
ASP-4058 has shown promising results in preclinical models of multiple sclerosis (MS), particularly in experimental autoimmune encephalomyelitis (EAE), which mimics MS pathology.
- Mechanism of Action : this compound reduces the number of peripheral lymphocytes and inhibits disease progression in EAE models. It operates by modulating lymphocyte trafficking through S1P1 activation, similar to fingolimod but with a better safety profile regarding bradycardia and bronchoconstriction .
- Efficacy Data : In studies involving Lewis rats, oral administration of this compound significantly inhibited EAE development and prevented relapses in mouse models of relapsing-remitting EAE. The pharmacological effects were comparable to those observed with fingolimod but demonstrated a wider safety margin .
Parameter | This compound | Fingolimod |
---|---|---|
Peripheral Lymphocyte Count | Reduced significantly | Reduced |
EAE Progression | Inhibited | Inhibited |
Safety Profile | Wider margin for bradycardia | Narrower margin |
Ocular Vascular Pathologies
This compound has also been investigated for its potential in treating ocular diseases characterized by abnormal angiogenesis and vascular permeability.
- Research Findings : In vitro studies demonstrated that this compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability in human retinal microvascular endothelial cells (HRMECs). Furthermore, it showed efficacy in murine models of choroidal neovascularization (CNV) and retinal vein occlusion (RVO) .
- Mechanism : By acting on S1P1 receptors, this compound promotes endothelial cell barrier integrity and suppresses macrophage migration across endothelial layers, which is critical for managing inflammation in ocular conditions .
Model | Effect of this compound | Comparison |
---|---|---|
Choroidal Neovascularization | Suppressed vascular hyperpermeability | Comparable to aflibercept |
Retinal Vein Occlusion | Reduced intraretinal edema | Significant suppression |
Case Study 1: Experimental Autoimmune Encephalomyelitis
In a controlled study involving Lewis rats, this compound was administered orally at varying dosages. The results indicated a dose-dependent reduction in peripheral lymphocyte counts and significant inhibition of EAE progression. The findings suggest that this compound could be a viable alternative to existing therapies for MS, providing similar efficacy with enhanced safety .
Case Study 2: Ocular Disease Models
In experiments using mouse models for CNV and RVO, this compound demonstrated its ability to reduce VEGF levels and improve vascular integrity. The compound effectively decreased retinal edema and expanded perfusion areas when compared to control treatments. These results highlight its potential as a therapeutic agent for age-related macular degeneration and other ocular pathologies .
Mecanismo De Acción
ASP-4058 ejerce sus efectos activando selectivamente los receptores de fosfato de esfingosina 1 y 5 (S1P1 y S1P5). Estos receptores están involucrados en la regulación del tráfico de linfocitos y las respuestas inmunitarias. Al unirse a estos receptores, this compound modula el sistema inmunitario, reduciendo la inflamación y previniendo la progresión de la enfermedad en modelos de enfermedades autoinmunes .
Comparación Con Compuestos Similares
ASP-4058 se compara con otros agonistas de los receptores de fosfato de esfingosina, como el fingolimod. Si bien ambos compuestos se dirigen a receptores similares, this compound muestra un margen de seguridad más amplio, particularmente en términos de bradicardia y broncoconstricción en roedores . Otros compuestos similares incluyen:
Fingolimod: Un agonista no selectivo del receptor S1P con una gama más amplia de efectos y posibles efectos secundarios.
CYM5442: Otro agonista S1P que se dirige a los receptores de fosfato de esfingosina.
Opaganib: Un inhibidor específico de la esfingosina quinasa-2 con posible actividad antitumoral.
La selectividad de this compound para S1P1 y S1P5, junto con su perfil de seguridad favorable, lo convierte en un compuesto único y valioso para la investigación y posibles aplicaciones terapéuticas.
Actividad Biológica
ASP-4058 is a novel selective agonist for sphingosine-1-phosphate receptors, specifically targeting S1P1 and S1P5. This compound has been investigated for its potential therapeutic applications in various conditions, particularly those involving immune modulation and vascular pathology. Below is a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Overview of Sphingosine-1-Phosphate Receptors
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that interacts with five G protein-coupled receptors (GPCRs), namely S1P1, S1P2, S1P3, S1P4, and S1P5. These receptors play crucial roles in various physiological processes, including lymphocyte trafficking, vascular integrity, and neuroprotection. This compound is designed to selectively activate S1P1 and S1P5 while avoiding the adverse effects associated with non-selective agonists like fingolimod.
In Vitro Studies
This compound has shown a strong affinity for S1P1 and S1P5 receptors. In GTPγS binding assays, it demonstrated preferential activation of these receptors compared to others in the S1P family. This selectivity is significant as it may lead to improved safety profiles in clinical applications.
Receptor | Binding Affinity | Selectivity |
---|---|---|
S1P1 | High | Selective |
S1P2 | Low | Non-selective |
S1P3 | None | Non-selective |
S1P4 | Low | Non-selective |
S1P5 | High | Selective |
In Vivo Efficacy
In animal models, this compound has been shown to reduce peripheral lymphocyte counts and inhibit the development of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Its effects were comparable to those of fingolimod but exhibited a wider safety margin regarding bradycardia and bronchoconstriction.
Case Study: Autoimmune Diseases
A study conducted on the effects of this compound in EAE models demonstrated that oral administration significantly suppressed disease progression. The compound not only reduced lymphocyte infiltration but also improved neurological function in treated animals compared to controls.
Research on Vascular Pathology
This compound's role in ocular diseases was explored through its effects on human retinal microvascular endothelial cells (HRMECs). It inhibited vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability, suggesting potential applications in treating age-related macular degeneration and retinal vein occlusion.
Model | Effect of this compound |
---|---|
EAE Model | Reduced disease severity and lymphocyte infiltration |
HRMECs with VEGF | Inhibited proliferation and hyperpermeability |
Choroidal Neovascularization Model | Suppressed vascular hyperpermeability and edema |
This compound operates primarily through the following mechanisms:
- Lymphocyte Trafficking: By activating S1P1, this compound modulates lymphocyte movement from lymphoid tissues into circulation, thus reducing autoimmune responses.
- Endothelial Integrity: The compound enhances endothelial cell barrier function, which is crucial for maintaining vascular health and preventing leakage in conditions like macular degeneration.
Propiedades
IUPAC Name |
3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXCJPSMWKXHO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952565-91-2 | |
Record name | ASP-4058 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-4058 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASP-4058 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.